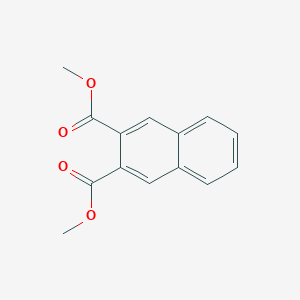

Dimethyl 2,3-naphthalenedicarboxylate

Description

Properties

IUPAC Name |

dimethyl naphthalene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDGBCOIHNLQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350791 | |

| Record name | Dimethyl 2,3-naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13728-34-2 | |

| Record name | Dimethyl 2,3-naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2,3-Naphthalenedicarboxylate: A Technical Guide

CAS Number: 13728-34-2

This technical guide provides an in-depth overview of Dimethyl 2,3-naphthalenedicarboxylate, a chemical compound with significant potential in research and development, particularly as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 13728-34-2 | [1] |

| IUPAC Name | Dimethyl naphthalene-2,3-dicarboxylate | [1] |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.24 g/mol | [2] |

| Melting Point | 52-54 °C | [3] |

| Boiling Point | 141-145 °C at 1 mmHg | [3] |

| Synonyms | 2,3-Dicarbomethoxynaphthalene, Dimethyl 2,3-naphthalate, 2,3-Naphthalenedicarboxylic acid dimethyl ester | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process, beginning with the oxidation of a suitable precursor followed by esterification.

Step 1: Synthesis of 2,3-Naphthalenedicarboxylic Acid

The precursor, 2,3-naphthalenedicarboxylic acid, is synthesized via the oxidation of 2,3-dimethylnaphthalene.

Experimental Protocol (Adapted from Organic Syntheses) [4]

-

Materials: 2,3-dimethylnaphthalene, Sodium dichromate dihydrate, Water, 6N Hydrochloric acid.

-

Procedure:

-

A mixture of 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water is heated in an autoclave at 250°C with continuous agitation for 18 hours.[4]

-

After cooling and venting, the reaction mixture is transferred to a larger vessel.

-

The hot solution is filtered to remove the precipitated green hydrated chromium oxide.[4]

-

The filtrate is then acidified with 6N hydrochloric acid, leading to the precipitation of 2,3-naphthalenedicarboxylic acid.[4]

-

The mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.[4]

-

Step 2: Fischer Esterification to this compound

The synthesized 2,3-naphthalenedicarboxylic acid is then converted to its dimethyl ester via Fischer esterification.

General Experimental Protocol [5][6]

-

Materials: 2,3-naphthalenedicarboxylic acid, Methanol (in excess), Concentrated sulfuric acid (catalyst), Dichloromethane, 0.6 M Sodium bicarbonate solution, Saturated sodium chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

2,3-naphthalenedicarboxylic acid is dissolved in a large excess of methanol in a round-bottomed flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated under reflux. The reaction progress should be monitored (e.g., by thin-layer chromatography).

-

Upon completion, the mixture is cooled and transferred to a separatory funnel containing water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic extracts are washed sequentially with water, 0.6 M sodium bicarbonate solution, and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Applications in Drug Development and Biological Activity

While specific studies on the direct application of this compound in drug development are not abundant, the naphthalene core is a well-established scaffold in medicinal chemistry. Naphthalene derivatives have been investigated for a wide array of biological activities, most notably in the realm of anticancer research.

Naphthalene-based compounds, such as certain naphthalene diimides, have been shown to target G-quadruplexes, which are implicated in cancer cell proliferation.[7] Other derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung cancer and melanoma.[8][9] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and inhibition of tubulin polymerization.[10]

The 2,3-disubstituted pattern of this compound offers a versatile platform for chemical modification, allowing for the synthesis of a library of derivatives. These derivatives can then be screened for various biological activities, potentially leading to the discovery of novel therapeutic agents.

Visualizations

The following diagrams illustrate the synthesis workflow and the potential role of this compound in the drug discovery process.

Caption: Synthesis of this compound.

Caption: Role as a scaffold in drug discovery.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 2,3-NAPHTHALENEDICARBOXYLIC ACID DIMETHYL ESTER | 13728-34-2 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 9. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyl 2,3-Naphthalenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Dimethyl 2,3-naphthalenedicarboxylate, a key intermediate in various organic syntheses. This document outlines its fundamental characteristics, detailed experimental protocols for its preparation, and relevant spectral data to aid in its identification and utilization in research and development.

Core Chemical Properties and Data

This compound is an aromatic ester recognized for its role as a building block in the synthesis of more complex molecules.[1] Its naphthalene core and diester functionalities make it a versatile reagent in organic chemistry.[1]

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₄ | [1][2] |

| Molecular Weight | 244.24 g/mol | [2] |

| CAS Number | 13728-34-2 | [1] |

| Melting Point | 52-54 °C | [3] |

| Boiling Point | 141-145 °C at 1 mm Hg | [3] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| InChI | InChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3 | [1] |

| SMILES | COC(=O)c1cc2ccccc2cc1C(=O)OC | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the verification of the identity and purity of this compound.

| Spectrum Type | Data Source / Reference |

| ¹H NMR | [2] |

| ¹³C NMR | [2][4] |

| Infrared (IR) | [2] |

| Mass Spec (MS) | [5] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the oxidation of 2,3-dimethylnaphthalene to 2,3-naphthalenedicarboxylic acid, followed by the esterification of the diacid.

Synthesis of 2,3-Naphthalenedicarboxylic Acid

A reliable method for the synthesis of the precursor, 2,3-naphthalenedicarboxylic acid, is detailed in Organic Syntheses.[6]

Materials:

-

2,3-Dimethylnaphthalene

-

Sodium dichromate dihydrate

-

Water

-

6N Hydrochloric acid

Procedure: [6]

-

Charge a suitable autoclave with 2,3-dimethylnaphthalene, sodium dichromate dihydrate, and water.

-

Seal the autoclave and heat to 250°C with continuous agitation for 18 hours.

-

Cool the autoclave while continuing agitation.

-

Release the pressure and transfer the contents to a large vessel, rinsing the autoclave with hot water.

-

Separate the green hydrated chromium oxide by filtration on a large Büchner funnel and wash the solid with warm water until the filtrate is colorless.

-

Combine the filtrates and acidify with 6N hydrochloric acid.

-

Allow the mixture to cool to room temperature overnight to precipitate the product.

-

Collect the 2,3-naphthalenedicarboxylic acid by filtration, wash with water until the filtrate is colorless, and dry to a constant weight.

Esterification to this compound

The following is a general procedure for the esterification of 2,3-naphthalenedicarboxylic acid.

Materials:

-

2,3-Naphthalenedicarboxylic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

Suspend 2,3-naphthalenedicarboxylic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux with stirring for several hours, monitoring the reaction by a suitable method (e.g., TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 13728-34-2: this compound [cymitquimica.com]

- 2. This compound | C14H12O4 | CID 688113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-NAPHTHALENEDICARBOXYLIC ACID DIMETHYL ESTER | 13728-34-2 [chemicalbook.com]

- 4. 2,3-NAPHTHALENEDICARBOXYLIC ACID DIMETHYL ESTER(13728-34-2) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Structure of Dimethyl 2,3-Naphthalenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Dimethyl 2,3-naphthalenedicarboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound.

Core Molecular Properties

This compound is an organic compound with the chemical formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol .[1] Its structure consists of a naphthalene core substituted with two methyl carboxylate groups at the 2 and 3 positions. The presence of the aromatic naphthalene ring and the ester functional groups dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄ | [1] |

| Molecular Weight | 244.24 g/mol | [1] |

| CAS Number | 13728-34-2 | |

| Melting Point | 52-54 °C | |

| Appearance | White to orange to green powder or lump | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the oxidation of 2,3-dimethylnaphthalene to 2,3-naphthalenedicarboxylic acid. This is followed by the esterification of the dicarboxylic acid to yield the final dimethyl ester product.

Experimental Protocol 1: Synthesis of 2,3-Naphthalenedicarboxylic Acid[3]

This protocol describes the oxidation of 2,3-dimethylnaphthalene using sodium dichromate.

Materials:

-

2,3-Dimethylnaphthalene

-

Sodium dichromate dihydrate

-

Water

-

6N Hydrochloric acid

Equipment:

-

Autoclave fitted for stirring or shaking

-

Large vessel

-

Large Büchner funnel

-

Vacuum oven

Procedure:

-

Charge the autoclave with 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g (3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.

-

Close the autoclave and heat to 250°C with continuous shaking for 18 hours.

-

Cool the autoclave while continuing agitation.

-

Release the pressure and open the autoclave.

-

Transfer the contents to a large vessel, rinsing the autoclave with several 500-mL portions of hot water.

-

Separate the green hydrated chromium oxide by filtration through a large Büchner funnel and wash the precipitate with warm water until the filtrate is colorless.

-

Combine the filtrates and acidify with 1.3 L of 6N hydrochloric acid.

-

Allow the mixture to cool to room temperature overnight to precipitate the product.

-

Collect the precipitated 2,3-naphthalenedicarboxylic acid on a large Büchner funnel, wash with water until the filtrate is colorless.

-

Dry the product to a constant weight in a vacuum oven at 50°C.

Expected Yield: 240–256 g (87–93%) of 2,3-naphthalenedicarboxylic acid as a white powder with a melting point of 239–241°C.

Experimental Protocol 2: Esterification of 2,3-Naphthalenedicarboxylic Acid

This protocol describes the esterification of 2,3-naphthalenedicarboxylic acid to this compound. This is an adaptation from a procedure for the 2,6-isomer.[3]

Materials:

-

2,3-Naphthalenedicarboxylic acid

-

Methanol

-

Sodium tungstate (catalyst)

Equipment:

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a reaction flask, combine 2,3-naphthalenedicarboxylic acid, methanol (mass ratio of methanol to diacid of 6:1), and sodium tungstate (3% by mass relative to the diacid).

-

Heat the mixture to reflux (approximately 215°C) with stirring for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

Spectroscopic and Crystallographic Data

The structural characterization of this compound is accomplished through various spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring and the methyl protons of the ester groups.

-

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons of the ester groups, the aromatic carbons of the naphthalene ring, and the methyl carbons.[4]

| ¹³C NMR Chemical Shifts (Predicted) | |

| Carbon Environment | Chemical Shift (ppm) |

| C=O (ester) | 170 - 185 |

| C (aromatic) | 125 - 150 |

| O-CH₃ | 50 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Characteristic IR Absorptions | |

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) stretch | 1760-1690 |

| C-O stretch | 1320-1210 |

| C-H (aromatic) stretch | 3100-3000 |

| C-H (aliphatic) stretch | 3000-2850 |

Mass Spectrometry (MS)

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. While crystallographic data for this compound itself is not widely published, the structure of related acene-dicarboxylates has been determined, providing a basis for understanding the planarity and bond angles of the naphthalene system.

Chemical Reactivity and Applications

This compound serves as a precursor in the synthesis of more complex organic molecules. For instance, it can be reduced to the corresponding diol, which can then be oxidized to form 2,3-naphthalenedicarbaldehyde. This dialdehyde is a versatile building block for the synthesis of novel acene-based materials with potential applications in organic electronics.[6]

Below is a diagram illustrating the synthetic pathway from this compound to 2,3-naphthalenedicarbaldehyde and its subsequent reaction.

The logical workflow for the synthesis of this compound is presented below.

References

- 1. This compound | C14H12O4 | CID 688113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-NAPHTHALENEDICARBOXYLIC ACID DIMETHYL ESTER(13728-34-2) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Syntheses, characterizations and reactions of acene-2,3-dicarbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl 2,3-naphthalenedicarboxylate synthesis pathway from 2,3-dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for Dimethyl 2,3-naphthalenedicarboxylate, a key intermediate in the development of various pharmaceuticals and advanced materials. The synthesis originates from 2,3-dimethylnaphthalene and proceeds through a two-step process involving oxidation followed by esterification. This document provides in-depth experimental protocols, quantitative data, and visual representations of the synthesis workflow to support research and development efforts in the chemical and pharmaceutical sciences.

Synthesis Overview

The conversion of 2,3-dimethylnaphthalene to this compound is achieved through two primary chemical transformations:

-

Oxidation: The initial step involves the oxidation of the two methyl groups of 2,3-dimethylnaphthalene to form 2,3-naphthalenedicarboxylic acid. This is typically accomplished through liquid-phase catalytic oxidation using a multi-component catalyst system in an acidic solvent.

-

Esterification: The subsequent step is the esterification of the resulting 2,3-naphthalenedicarboxylic acid with methanol to yield the final product, this compound. This reaction can be performed with or without a catalyst under elevated temperatures.

The overall synthesis pathway is depicted in the following workflow diagram:

Caption: Overall synthesis workflow from 2,3-dimethylnaphthalene.

Step 1: Oxidation of 2,3-Dimethylnaphthalene

The oxidation of 2,3-dimethylnaphthalene to 2,3-naphthalenedicarboxylic acid is a critical step that mirrors the well-established industrial processes for other naphthalene derivatives. The use of a cobalt-manganese-bromine catalyst system in acetic acid is a robust method for this transformation.

Experimental Protocol

This protocol is based on analogous oxidations of dimethylnaphthalenes.[1][2][3]

Materials:

-

2,3-Dimethylnaphthalene

-

Cobalt(II) acetate tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Glacial acetic acid

-

Pressurized air or oxygen

-

5% Sodium hydroxide solution

-

5% Hydrochloric acid solution

Equipment:

-

High-pressure reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls.

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge the high-pressure reactor with 2,3-dimethylnaphthalene, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.

-

Seal the reactor and purge with nitrogen gas.

-

Pressurize the reactor with air or oxygen to the desired pressure.

-

Heat the reactor to the target temperature while stirring vigorously.

-

Maintain the reaction at the set temperature and pressure for the specified duration. Monitor the reaction progress by analyzing samples periodically.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture to separate the solid product.

-

Wash the collected solid with water.

-

To purify the product, dissolve the solid in a 5% sodium hydroxide solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with a 5% hydrochloric acid solution to precipitate the 2,3-naphthalenedicarboxylic acid.

-

Filter the purified product, wash with water until the filtrate is neutral, and dry in an oven.

Quantitative Data for Oxidation

The following table summarizes typical reaction conditions and yields for the oxidation of dimethylnaphthalenes, which can be adapted for 2,3-dimethylnaphthalene.[1][4]

| Parameter | Value |

| Catalyst Composition (molar ratio) | |

| Co:Mn:Br | 1:1:2 |

| Reactant and Solvent Ratios | |

| Solvent to 2,3-dimethylnaphthalene (w/w) | 2:1 to 12:1 |

| Reaction Conditions | |

| Temperature | 120 - 140 °C |

| Pressure | 0.6 - 0.8 MPa |

| Yield | |

| 2,3-Naphthalenedicarboxylic Acid | > 90% (expected) |

Step 2: Esterification of 2,3-Naphthalenedicarboxylic Acid

The second step involves the conversion of the dicarboxylic acid to its dimethyl ester. This is a standard esterification reaction.

Experimental Protocol

This protocol is based on established methods for the esterification of naphthalenedicarboxylic acids.[5][6]

Materials:

-

2,3-Naphthalenedicarboxylic acid

-

Methanol

-

Optional catalyst: Sodium tungstate or Sulfuric acid

Equipment:

-

Glass-lined reactor or round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge the reactor with 2,3-naphthalenedicarboxylic acid and methanol.

-

If using a catalyst, add it to the mixture.

-

Heat the mixture to the desired temperature with stirring. If operating above the boiling point of methanol, a pressurized reactor is necessary.

-

Maintain the reaction at temperature for the specified time.

-

Cool the reaction mixture. The product, this compound, should precipitate.

-

Filter the solid product and wash with a small amount of cold methanol.

-

Dry the product in a vacuum oven.

Quantitative Data for Esterification

The table below provides typical conditions for the esterification process.[5][6]

| Parameter | Value |

| Reactant and Catalyst Ratios | |

| Methanol to 2,3-naphthalenedicarboxylic acid (w/w) | 6:1 |

| Catalyst (Sodium Tungstate) loading (% w/w) | 3% |

| Reaction Conditions | |

| Temperature (with catalyst) | 215 °C |

| Temperature (without catalyst) | 230 - 300 °C |

| Reaction Time (with catalyst) | 3 hours |

| Yield | |

| This compound | > 92% |

Logical Relationship of Reaction Steps

The two-step synthesis is a sequential process where the product of the first reaction becomes the substrate for the second. The purity of the intermediate, 2,3-naphthalenedicarboxylic acid, can significantly impact the yield and purity of the final product.

References

- 1. asianpubs.org [asianpubs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 5. EP0641761B1 - Process for producing dimethyl 2,6-naphthalene-dicarboxylate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Dimethyl 2,3-naphthalenedicarboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2,3-naphthalenedicarboxylate (CAS No. 13728-34-2). Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound. This information is crucial for the structural elucidation and characterization of the compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.24 | s | 2H | H-1, H-4 | |

| 7.85-7.95 | m | 2H | H-5, H-8 | |

| 7.55-7.65 | m | 2H | H-6, H-7 | |

| 3.96 | s | 6H | 2 x -OCH₃ |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 168.2 | C | Carbonyl (C=O) |

| 135.2 | C | Aromatic C-4a, C-8a |

| 131.8 | C | Aromatic C-2, C-3 |

| 129.4 | CH | Aromatic C-5, C-8 |

| 127.3 | CH | Aromatic C-6, C-7 |

| 126.8 | CH | Aromatic C-1, C-4 |

| 52.5 | CH₃ | Methoxy (-OCH₃) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | Aromatic C-H Stretch |

| 2955 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1725 | Strong | Carbonyl (C=O) Stretch (Ester) |

| 1620, 1510, 1460 | Medium-Strong | Aromatic C=C Bending |

| 1280, 1120 | Strong | C-O Stretch (Ester) |

| 750 | Strong | Aromatic C-H Bending (ortho-disubstituted) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 244 | 100 | [M]⁺ (Molecular Ion) |

| 213 | 85 | [M - OCH₃]⁺ |

| 185 | 40 | [M - COOCH₃]⁺ |

| 154 | 35 | [C₁₁H₆O]⁺ |

| 126 | 50 | [C₁₀H₆]⁺ (Naphthalene radical cation) |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and the accumulation of 512-2048 scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common method for the analysis of this type of compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of electrons with an energy of 70 eV. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for chemical structure elucidation.

Caption: General Experimental Workflow for Spectroscopic Analysis

Caption: Logical Workflow for Structure Elucidation

An In-Depth Technical Guide to the Physical Properties of Dimethyl 2,3-Naphthalenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Dimethyl 2,3-naphthalenedicarboxylate, with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research, and drug development who require accurate physical data and detailed experimental methodologies.

Core Physical Properties

This compound is a diester derivative of naphthalene. An understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in various chemical syntheses.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Melting Point | 52-54 °C | Standard Pressure |

| Boiling Point | 141-145 °C | 1 mm Hg |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail the methodologies for the synthesis of the precursor and the general procedures for determining the melting and boiling points of compounds such as this compound.

Synthesis of 2,3-Naphthalenedicarboxylic Acid

The precursor to this compound, 2,3-naphthalenedicarboxylic acid, can be synthesized via the oxidation of 2,3-dimethylnaphthalene. A robust and well-documented procedure for this synthesis is provided by Organic Syntheses.

Reaction Scheme:

A Technical Guide to the Solubility of Dimethyl 2,3-Naphthalenedicarboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of dimethyl 2,3-naphthalenedicarboxylate, a key intermediate in various synthetic processes. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. This guide provides a detailed experimental protocol for determining the solubility of this compound, enabling researchers to generate this critical data. A structured template for data presentation is also included. Furthermore, to provide some context, qualitative solubility information and quantitative data for the structurally related parent compound, naphthalene, are presented.

Introduction

This compound is an aromatic ester with applications in the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. Knowledge of its solubility in various organic solvents is crucial for process development, purification, and formulation. Solubility data informs the choice of solvents for reactions, crystallization, and analytical procedures, directly impacting yield, purity, and efficiency.

This document aims to be a resource for researchers working with this compound by providing a robust methodology for solubility determination and a framework for organizing the resulting data.

Solubility Data

To address this gap, this guide provides a detailed experimental protocol in Section 3 to enable researchers to determine the solubility in their solvents of interest. The following table is a template for presenting the experimentally determined solubility data. For comparative purposes, qualitative solubility information for the related isomer, dimethyl 2,6-naphthalenedicarboxylate, and quantitative data for naphthalene are included.

Table 1: Solubility of this compound in Common Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (χ) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| n-Hexane |

Qualitative Solubility of a Related Isomer:

-

Dimethyl 2,6-naphthalenedicarboxylate: Soluble in hot toluene (very faint turbidity) and insoluble in water.[1]

Quantitative Solubility of a Structurally Related Compound: Naphthalene

| Solvent | Solubility |

| Ethanol or Methanol | 1 g/13 mL[2] |

| Benzene or Toluene | 1 g/3.5 mL[2] |

| Chloroform or Carbon Tetrachloride | 1 g/2 mL[2] |

| Carbon Disulfide | 1 g/1.2 mL[2] |

| Ether | Very soluble[2] |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following protocol describes a reliable gravimetric method for determining the solubility of this compound in various organic solvents.[3][4]

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended, but the optimal time should be determined by preliminary experiments (e.g., measuring the concentration at different time points until it becomes constant).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

-

Immediately filter the solution through a syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the vial. This can be done in a fume hood at room temperature or with gentle heating in a drying oven. For high-boiling point solvents, a vacuum desiccator or rotary evaporator may be necessary.

-

Once the solvent is completely removed, place the vial in a drying oven at a temperature below the melting point of this compound (52-54 °C) until a constant weight is achieved.[5]

-

Record the final mass of the vial containing the dried solute.

-

3.3. Data Calculation

-

Mass of dissolved solute: (Mass of vial + solute) - (Mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + solute)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

To express solubility in other units such as g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

This technical guide provides a framework for researchers to systematically determine and report the solubility of this compound in common organic solvents. The provided experimental protocol for the gravimetric method offers a reliable approach to generate the much-needed quantitative data. By following this guide, researchers can contribute to a more complete understanding of the physicochemical properties of this important compound, facilitating its broader application in scientific research and development.

References

The Untapped Potential of Dimethyl 2,3-Naphthalenedicarboxylate in Advanced Materials

A Technical Guide for Researchers and Materials Scientists

Introduction: Dimethyl 2,3-naphthalenedicarboxylate, an aromatic dicarboxylate ester, presents a compelling yet underexplored building block for the synthesis of novel high-performance materials. While its isomer, dimethyl 2,6-naphthalenedicarboxylate, has been extensively studied and commercialized as a key monomer for high-performance polyesters like polyethylene naphthalate (PEN) and as a linker in the burgeoning field of metal-organic frameworks (MOFs), the 2,3-isomer remains a frontier for materials innovation. The unique angular substitution pattern of the carboxylate groups in this compound is anticipated to impart distinct structural and functional properties to the resulting materials, offering exciting opportunities for the development of next-generation polymers and porous materials.

This technical guide provides a comprehensive overview of the potential applications of this compound in materials science. Drawing parallels with its well-characterized 2,6-isomer, this document outlines synthetic pathways, presents key performance data from analogous systems, and details experimental protocols to facilitate further research and development in this promising area.

High-Performance Polyesters: A New Angle on Performance

The rigid naphthalene core is a hallmark of high-performance polyesters, offering enhanced thermal stability, mechanical strength, and barrier properties compared to their benzene-based counterparts. The substitution pattern of the dicarboxylate groups significantly influences polymer chain packing, crystallinity, and ultimately, the macroscopic properties of the material.

While PEN, derived from the linear 2,6-isomer, is known for its excellent tensile strength and thermal resistance, polyesters synthesized from the angular 2,3-isomer are expected to exhibit different characteristics. The kinked structure of the 2,3-naphthalenedicarboxylate monomer unit would likely disrupt chain packing, potentially leading to amorphous or semi-crystalline polymers with lower melting points but possibly enhanced solubility and different mechanical responses. These characteristics could be advantageous for applications requiring melt processability and optical clarity.

Synthesis of Naphthalate Polyesters

The synthesis of polyesters from dimethyl naphthalenedicarboxylates typically proceeds via a two-step melt polycondensation process: transesterification followed by polycondensation.

Caption: General two-step synthesis of polyesters from this compound.

Experimental Protocol: Synthesis of Poly(ethylene 2,6-naphthalate) (PEN) as a Model System

This protocol for the synthesis of PEN from dimethyl 2,6-naphthalenedicarboxylate can be adapted for the 2,3-isomer.

Materials:

-

Dimethyl 2,6-naphthalenedicarboxylate

-

Ethylene glycol

-

Zinc acetate (transesterification catalyst)

-

Antimony trioxide (polycondensation catalyst)

-

Triphenyl phosphate (stabilizer)

Procedure:

-

Charging the Reactor: A mixture of dimethyl 2,6-naphthalenedicarboxylate, ethylene glycol (in a molar ratio of 1:2.2), zinc acetate (0.05% by weight of the diester), and triphenyl phosphate (0.04% by weight of the diester) is charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.

-

Transesterification: The mixture is heated to 180-220°C under a nitrogen atmosphere. Methanol is distilled off as the reaction proceeds. The reaction is considered complete when about 95% of the theoretical amount of methanol has been collected.

-

Polycondensation: Antimony trioxide (0.04% by weight of the diester) is added to the reactor. The temperature is gradually raised to 280-290°C, and the pressure is slowly reduced to below 1 Torr.

-

Monitoring and Completion: The reaction is monitored by the increase in the viscosity of the molten polymer. The polycondensation is continued until the desired molecular weight is achieved, as indicated by the stirrer torque.

-

Extrusion and Quenching: The resulting polymer is then extruded from the reactor under nitrogen pressure and quenched in water to form amorphous pellets.

Anticipated Properties of Polyesters from this compound

The following table summarizes the typical properties of PEN (from the 2,6-isomer) and provides a qualitative prediction for the properties of a polyester derived from the 2,3-isomer.

| Property | Poly(ethylene 2,6-naphthalate) (PEN) | Predicted Poly(alkylene 2,3-naphthalate) |

| Glass Transition Temp. (Tg) | ~120 °C | Potentially lower due to reduced packing |

| Melting Temperature (Tm) | ~270 °C | Lower or absent (if amorphous) |

| Tensile Strength | High | Moderate to High |

| Young's Modulus | High | Moderate |

| Crystallinity | Semi-crystalline | Amorphous to low crystallinity |

| Solubility | Low | Potentially higher |

Metal-Organic Frameworks (MOFs): Designing New Porous Architectures

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The geometry of the organic linker is a critical determinant of the resulting framework topology, pore size, and shape. The use of this compound as a precursor for a dicarboxylic acid linker offers the potential to create novel MOF architectures with unique properties.

The angular disposition of the carboxylate groups in the 2,3-isomer, in contrast to the linear arrangement in the 2,6-isomer, is expected to lead to the formation of MOFs with different network topologies and pore environments. This could result in materials with tailored gas adsorption, separation, and catalytic properties. Furthermore, the naphthalene moiety itself can impart desirable properties to MOFs, such as luminescence, which can be exploited for sensing applications.

General Synthesis of Naphthalenedicarboxylate-Based MOFs

The synthesis of naphthalenedicarboxylate-based MOFs is typically carried out using solvothermal or hydrothermal methods, where the metal salt and the naphthalenedicarboxylic acid linker are heated in a suitable solvent.

Caption: General synthesis pathway for a MOF using this compound as a precursor.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF with 2,6-Naphthalenedicarboxylic Acid

This protocol for the synthesis of a MOF using the 2,6-isomer can serve as a starting point for exploring the synthesis of MOFs with the 2,3-isomer.

Materials:

-

2,6-Naphthalenedicarboxylic acid

-

Zinc nitrate hexahydrate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Solution Preparation: In a glass vial, dissolve 2,6-naphthalenedicarboxylic acid and zinc nitrate hexahydrate in DMF. The molar ratio of linker to metal salt can be varied to optimize crystal formation.

-

Sealing the Reactor: The vial is tightly sealed.

-

Heating: The sealed vial is placed in an oven and heated at a specific temperature (e.g., 120°C) for a set period (e.g., 24-48 hours).

-

Cooling and Crystal Formation: The oven is cooled down slowly to room temperature to allow for the formation of well-defined crystals.

-

Washing and Activation: The resulting crystals are washed several times with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores. The crystals are then activated by heating under vacuum to remove the solvent completely.

Potential Properties and Applications of 2,3-Naphthalenedicarboxylate-Based MOFs

The following table outlines some key properties of MOFs derived from the 2,6-isomer and speculates on the potential characteristics and applications of MOFs synthesized with the 2,3-isomer.

| Property | MOFs from 2,6-Naphthalenedicarboxylic Acid | Potential for MOFs from 2,3-Naphthalenedicarboxylic Acid |

| Porosity | High surface area, uniform pore sizes | Potentially complex pore geometries, hierarchical porosity |

| Gas Adsorption | Good for H₂, CO₂, CH₄ storage | Selective gas separation due to unique pore shapes |

| Luminescence | Often exhibit ligand-based fluorescence | Tunable luminescence for sensing applications |

| Catalysis | Active sites for various reactions | Shape-selective catalysis |

| Structural Diversity | Numerous reported crystal structures | A vast, unexplored landscape of new framework topologies |

Conclusion

This compound stands as a promising but largely overlooked monomer for the creation of advanced materials. By leveraging the extensive knowledge base established for its 2,6-isomer, researchers can strategically design and synthesize novel high-performance polyesters and functional metal-organic frameworks. The unique angular geometry of the 2,3-isomer is poised to unlock new material properties, leading to innovations in areas such as specialty packaging, gas separation and storage, catalysis, and chemical sensing. The detailed protocols and comparative data presented in this guide are intended to serve as a foundational resource to stimulate and guide future explorations into the rich potential of this compound in materials science.

The Biological Frontier of Dimethyl 2,3-Naphthalenedicarboxylate and Its Derivatives: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

While Dimethyl 2,3-naphthalenedicarboxylate itself is a seemingly simple aromatic ester primarily utilized as a chemical building block, its structural core—the naphthalene dicarboxylate scaffold—is the foundation for a diverse and burgeoning class of biologically active molecules. This technical guide delves into the pharmacological potential of derivatives stemming from this core, with a significant focus on their promising anticancer and antimicrobial activities. Although direct biological studies on this compound are scarce, this document will explore the synthesis, biological evaluation, and mechanisms of action of its closely related and more extensively studied derivatives, namely the amides and imides of 2,3-naphthalenedicarboxylic acid and the broader class of naphthalimides and naphthalene diimides.

Anticancer Activity of Naphthalene Dicarboxylate Derivatives

The naphthalene ring system is a prevalent motif in numerous therapeutic agents, valued for its rigid, planar structure that facilitates interactions with biological macromolecules such as DNA and proteins. Derivatives of naphthalenedicarboxylic acids, particularly naphthalimides and naphthalene diimides, have emerged as potent anticancer agents, often acting through mechanisms that lead to cell cycle arrest and apoptosis.

Naphthalene Diimides (NDIs) as Potent Anticancer Agents

A series of asymmetric naphthalene diimide derivatives have been synthesized and demonstrated significant cytotoxic effects against a panel of human cancer cell lines. These compounds are typically synthesized from naphthalenetetracarboxylic dianhydride, a related but structurally more complex starting material. However, the core biological principles may inform the future design of derivatives from 2,3-naphthalenedicarboxylic acid.

One notable study reported a series of asymmetric NDIs, with compound 3c emerging as a lead candidate. This compound exhibited potent inhibitory effects on hepatoma cells (SMMC-7721 and Hep G2) with low micromolar IC50 values, while showing greater selectivity for cancer cells over normal hepatocytes (QSG-7701).[1][2]

Table 1: Cytotoxicity of Asymmetric Naphthalene Diimide Derivative 3c [1][2]

| Cell Line | Type | IC50 (µM) after 48h |

| SMMC-7721 | Human Hepatoma | 1.48 ± 0.43 |

| Hep G2 | Human Hepatoma | 1.70 ± 0.53 |

| QSG-7701 | Human Normal Hepatocyte | 7.11 ± 0.08 |

The proposed mechanism of action for compound 3c involves the generation of reactive oxygen species (ROS), which subsequently induces apoptosis and autophagy, and suppresses cancer cell migration.[2]

Naphthoquinone Amides and Analogues

Naphthoquinones, which can be synthesized from naphthalene precursors, are another class of compounds with significant anticancer potential. A study on novel naphthoquinone aromatic amides identified compounds with potent inhibitory activity against various cancer cell lines. For instance, benzamide 22 was effective against NCI-H187 (small cell lung cancer) cells, while naphthamides 23 and 43 showed high potency against KB (oral cancer) cells.[3] These compounds were found to inhibit human topoisomerase IIα (hTopoIIα), a critical enzyme in DNA replication and repair.[3]

Similarly, a library of naphthalene-1,4-dione analogues was developed to target the Warburg effect, a hallmark of cancer metabolism. The imidazole derivative, compound 44 , demonstrated a favorable balance of potency and selectivity, with an IC50 of 6.4 µM against human endometrial cancer cells (HEC1A) and a selectivity ratio of 3.6 over noncancerous endometrial stromal cells.[4][5]

Table 2: Anticancer Activity of Selected Naphthalene-1,4-dione Analogues [5]

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Ratio |

| 8 | HEC1A | 9.55 | 2.15 |

| 9 | HEC1A | 4.16 | 2.90 |

| 10 | HEC1A | 1.24 | 2.64 |

| 44 | HEC1A | 6.4 | 3.6 |

Naphthalimide Derivatives as DNA Intercalators

Naphthalimide derivatives are well-documented for their ability to intercalate into DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cancer cell death.[6][7][8] A series of novel naphthalimide-benzothiazole/cinnamide derivatives were synthesized and showed potent cytotoxicity.[9] Compounds 4a and 4b , featuring a 6-aminobenzothiazole ring, displayed significant activity against colon and lung cancer cell lines, with IC50 values lower than the reference drug amonafide.[9] DNA binding studies confirmed that these derivatives act as strong DNA intercalators and inhibit topoisomerase II.[9]

Table 3: Cytotoxicity of Naphthalimide-Benzothiazole Derivatives [9]

| Compound | Cell Line (Colon Cancer) | IC50 (µM) | Cell Line (Lung Cancer) | IC50 (µM) |

| 4a | HT-29 | 3.715 | A549 | 4.074 |

| 4b | HT-29 | 3.467 | A549 | 3.890 |

| Amonafide | HT-29 | 5.459 | A549 | 7.762 |

Antimicrobial Activity of Naphthalene Dicarboxylate Derivatives

Derivatives of naphthalenedicarboxylic acids have also been explored for their potential as antimicrobial agents. The formation of metal complexes with these ligands can enhance their biological activity.

Metal Complexes of Naphthalene-based Ligands

Transition metal complexes with ligands derived from various dicarboxylic acids have shown promising antimicrobial properties. The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. Studies on metal complexes of Schiff bases and other related ligands have demonstrated enhanced activity against a range of bacteria and fungi compared to the free ligands.[10][11][12] While specific studies on metal complexes of 2,3-naphthalenedicarboxylic acid are limited, this remains a promising avenue for the development of new antimicrobial agents.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of naphthalene dicarboxylate derivatives, as cited in the literature.

General Synthesis of Naphthalene Diimides

Asymmetric naphthalene diimides are typically synthesized via a two-step reaction.

-

Step 1: Formation of the Mono-imide. Naphthalene-1,4,5,8-tetracarboxylic acid is reacted with a primary amine (e.g., n-butylamine) in an aqueous solution of potassium hydroxide under reflux conditions.

-

Step 2: Formation of the Asymmetric Diimide. The resulting mono-imide is then reacted with a different primary amine in a solvent such as DMF under reflux to yield the final asymmetric diimide product.[1]

Figure 1. General workflow for the synthesis of asymmetric naphthalene diimides.

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4]

References

- 1. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 7. [DNA intercalators: their interaction with DNA and other cell components and their use in biological research] [pubmed.ncbi.nlm.nih.gov]

- 8. ijfans.org [ijfans.org]

- 9. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Naphthalenedicarboxylate Compounds: From Discovery to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving applications of naphthalenedicarboxylate compounds. With a focus on their physicochemical properties and burgeoning role in medicinal chemistry, this document serves as a critical resource for professionals in research and drug development.

Discovery and Historical Perspective

The journey of naphthalenedicarboxylate compounds began in the late 19th century. The first preparation of a key isomer, 2,6-naphthalenedicarboxylic acid (2,6-NDA), was achieved in 1876 by Robert Evert and Victor Merz through the hydrolysis of 2,6-dicyanonaphthalene.[1] This colorless solid is one of several isomers of naphthalenedicarboxylic acid and has become a significant precursor for high-performance polyesters like polyethylene naphthalate (PEN).[1] Over the decades, research has unveiled a variety of synthesis methods and expanded the applications of these compounds beyond materials science into the realm of medicinal chemistry and drug development.

Physicochemical Properties of Naphthalenedicarboxylic Acid Isomers

The positional isomerism of the carboxyl groups on the naphthalene ring significantly influences the physicochemical properties of naphthalenedicarboxylic acids. These differences are critical for their application in materials science and drug design, affecting solubility, melting point, and crystal packing.

| Isomer | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,2-Naphthalenedicarboxylic acid | Insert 2D structure of 1,2-NDA | C₁₂H₈O₄ | 216.19 | - |

| 1,4-Naphthalenedicarboxylic acid | Insert 2D structure of 1,4-NDA | C₁₂H₈O₄ | 216.19 | >300 |

| 1,5-Naphthalenedicarboxylic acid | Insert 2D structure of 1,5-NDA | C₁₂H₈O₄ | 216.19 | - |

| 2,6-Naphthalenedicarboxylic acid | Insert 2D structure of 2,6-NDA | C₁₂H₈O₄ | 216.19 | >300[2] |

| 2,7-Naphthalenedicarboxylic acid | Insert 2D structure of 2,7-NDA | C₁₂H₈O₄ | 216.19 | - |

| Dimethyl-2,6-naphthalenedicarboxylate | Insert 2D structure of DM-2,6-NDC | C₁₄H₁₂O₄ | 244.24 | 190-193[3] |

Solubility Profile of 2,6-Naphthalenedicarboxylic Acid:

2,6-Naphthalenedicarboxylic acid is sparingly soluble in water but shows increased solubility in polar organic solvents.[1] Its solubility is also pH-dependent, increasing in alkaline conditions due to the deprotonation of the carboxylic acid groups.[1]

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | More soluble |

| Ethanol | More soluble |

| Hexane | Less soluble |

| N,N-dimethylformamide (DMF) | Likely higher, especially with heat |

| Dimethyl sulfoxide (DMSO) | Likely higher, especially with heat |

Key Synthesis Methodologies and Experimental Protocols

Several synthetic routes have been developed for the preparation of naphthalenedicarboxylates, with the synthesis of 2,6-NDA being the most extensively studied due to its industrial importance.

Isomerization of 1,8-Naphthalic Anhydride (Henkel Reaction)

This method involves the thermal rearrangement of the potassium salt of a naphthalenecarboxylic acid to a more thermodynamically stable isomer.

Experimental Protocol:

-

Preparation of Dipotassium Naphthalate: A solution of potassium hydroxide in water is heated, and 1,8-naphthalic anhydride is added.[4] The pH is adjusted to 7, and the solution is treated with decolorizing carbon and filtered.[4] The filtrate is concentrated, and methanol is added to precipitate the dipotassium naphthalate, which is then filtered and dried.[4]

-

Isomerization: The dried dipotassium naphthalate is ground with anhydrous cadmium chloride and placed in an autoclave.[4] The autoclave is evacuated and filled with carbon dioxide to approximately 30 atm.[4] The mixture is heated to 400-430°C for 1.5 hours.[4]

-

Isolation of 2,6-Naphthalenedicarboxylic Acid: After cooling, the solid product is dissolved in water, treated with decolorizing carbon, and filtered. The filtrate is heated and acidified with hydrochloric acid to a pH of 1, precipitating the 2,6-naphthalenedicarboxylic acid.[4] The precipitate is filtered, washed with water and ethanol, and dried.[4]

Oxidation of 2,6-Dialkylnaphthalenes

The liquid-phase oxidation of 2,6-dialkylnaphthalenes, such as 2,6-diisopropylnaphthalene, is another common method.

Experimental Protocol:

-

Reaction Setup: The oxidation is carried out in a semi-continuous stirred titanium reactor.[5] The reaction mixture consists of 2,6-diisopropylnaphthalene, a mixed solvent of propionic acid and acetic acid, and a catalyst system.[5] The catalyst system comprises cobalt acetate and manganese acetate as the main catalysts, potassium bromide as a promoter, and potassium acetate as a co-catalyst.[5]

-

Reaction Conditions: The reaction is typically run at a temperature of 200°C and a pressure of 3 MPa for 4-5 hours.[5]

-

Product Analysis: The purity and yield of the resulting 2,6-naphthalenedicarboxylic acid are determined by HPLC.[5]

Applications in Drug Development and Medicinal Chemistry

The rigid, planar structure of the naphthalene nucleus makes it a valuable scaffold in drug design. Naphthalenedicarboxylate derivatives have shown promise in various therapeutic areas, including cancer and infectious diseases.

Metal-Organic Frameworks (MOFs) for Drug Delivery

Naphthalenedicarboxylates are used as organic linkers in the synthesis of metal-organic frameworks (MOFs). These highly porous materials can encapsulate drugs, offering controlled release and targeted delivery. For instance, iron-based MOFs synthesized with 2,6-naphthalenedicarboxylic acid (Fe-NDC-MOF) have been investigated as nanocarriers for anticancer drugs.[6][7]

Enzyme Inhibition and Anticancer Activity

Naphthalene derivatives have been identified as potent inhibitors of various enzymes implicated in disease, particularly in oncology.

-

STAT3 Inhibition: Naphthalene-based compounds have been synthesized and shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] Constitutive activation of STAT3 is common in many cancers, promoting cell proliferation and survival.[6] One study reported a naphthalene derivative, SMY002, that directly interacts with the STAT3 SH2 domain, inhibiting its phosphorylation, dimerization, and nuclear translocation, ultimately suppressing tumor growth and metastasis in triple-negative breast cancer models.[6]

-

Kinase Inhibition: Naphthalene carboxamide derivatives have been developed as dual inhibitors of protein kinases and histone deacetylases, showing potential in treating a range of diseases including cancer and inflammatory conditions.

-

Aromatase Inhibition: Some naphthalene derivatives have been investigated as aromatase inhibitors for the treatment of estrogen-receptor-positive breast cancer.[8]

Below is a table summarizing the biological activity of selected naphthalene derivatives.

| Compound Class | Target | Disease Area | Reported IC₅₀/Activity |

| Naphthalene-based SERM derivative (SMY002) | STAT3 | Triple-Negative Breast Cancer | Potent inhibition of STAT3 phosphorylation and downstream signaling[6] |

| Naphthalen-1-yloxyacetamide derivative (5d) | Aromatase | Breast Cancer | IC₅₀ = 0.078 µM[8] |

| Naphthalene-based diarylamide (9a) | Pan-Raf Kinase | Melanoma | Strong inhibitory activity against B-RafWT, B-RafV600E, and c-Raf[1] |

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway Inhibition by Naphthalene Derivatives

The STAT3 signaling pathway is a key target for anticancer drug development. The diagram below illustrates the mechanism of inhibition by certain naphthalene-based compounds.

Caption: Inhibition of the STAT3 signaling pathway by naphthalene derivatives.

Experimental Workflow for Screening Naphthalenedicarboxylate-Based Drug Candidates

The following diagram outlines a typical high-throughput screening workflow for identifying bioactive naphthalenedicarboxylate compounds.

Caption: High-throughput screening workflow for naphthalenedicarboxylate libraries.

Conclusion

Naphthalenedicarboxylate compounds, since their discovery over a century ago, have evolved from being key components in materials science to becoming a versatile scaffold in modern drug discovery. Their rigid structure, coupled with the potential for diverse functionalization, offers a promising platform for the development of novel therapeutics targeting a range of diseases, most notably cancer. The continued exploration of their synthesis, biological activity, and mechanism of action will undoubtedly pave the way for new and effective treatments. This guide serves as a foundational resource for researchers aiming to harness the potential of this important class of molecules.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. [PDF] Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis | Semantic Scholar [semanticscholar.org]

- 3. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KR20120016659A - Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of Dimethyl 2,3-Naphthalenedicarboxylate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Dimethyl 2,3-naphthalenedicarboxylate, a valuable building block in the synthesis of various organic materials and pharmaceutical compounds. The synthesis is a two-step process commencing with the oxidation of 2,3-dimethylnaphthalene to 2,3-naphthalenedicarboxylic acid, followed by a Fischer esterification to yield the desired product.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of the intermediate and final products.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 2,3-Naphthalenedicarboxylic acid | C₁₂H₈O₄ | 216.19 | 239–241[1] | 87–93[1] |

| This compound | C₁₄H₁₂O₄ | 244.24 | 52-54 | Not specified |

Experimental Protocols

Part 1: Synthesis of 2,3-Naphthalenedicarboxylic Acid[1]

This procedure details the oxidation of 2,3-dimethylnaphthalene to 2,3-naphthalenedicarboxylic acid.

Materials:

-

2,3-Dimethylnaphthalene (200 g, 1.28 moles)

-

Sodium dichromate dihydrate (940 g, 3.14 moles)

-

Water (1.8 L)

-

6N Hydrochloric acid (1.3 L)

Equipment:

-

Autoclave (3.2 L capacity) equipped for shaking or stirring

-

Large vessel

-

Large Büchner funnel

-

Vacuum oven

Procedure:

-

Charge the autoclave with 200 g of 2,3-dimethylnaphthalene, 940 g of sodium dichromate dihydrate, and 1.8 L of water.

-

Close the autoclave and heat it to 250°C. Maintain this temperature for 18 hours with continuous shaking.

-

Cool the autoclave while continuing agitation. Once cooled, release the pressure and open the autoclave.

-

Transfer the contents to a large vessel. Rinse the autoclave with several 500-mL portions of hot water to ensure complete transfer.

-

Separate the green hydrated chromium oxide from the reaction mixture by filtration through a large Büchner funnel. Wash the precipitate with warm water until the filtrate is colorless.

-

Combine all the filtrates (approximately 7–8 L) and acidify with 1.3 L of 6N hydrochloric acid.

-

Allow the acidified mixture to cool to room temperature overnight, during which time 2,3-naphthalenedicarboxylic acid will precipitate.

-

Collect the precipitated 2,3-naphthalenedicarboxylic acid on a large Büchner funnel and wash it with water until the filtrate is colorless.

-

Dry the product to a constant weight in a vacuum oven at 50°C/20 mm Hg or by air drying for an extended period. The expected yield of the white, powdery 2,3-naphthalenedicarboxylic acid is 240–256 g (87–93%).

Part 2: Synthesis of this compound via Fischer Esterification

This procedure is a general method for Fischer esterification and has been adapted for the synthesis of this compound.

Materials:

-

2,3-Naphthalenedicarboxylic acid (1 equivalent)

-

Methanol (in large excess, to be used as the solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.5 mL per 10 g of diacid)

-

Saturated sodium bicarbonate solution

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the 2,3-naphthalenedicarboxylic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary, but a typical duration is 3-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a large beaker containing a significant volume of water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH 7).

-

Transfer the neutralized solution to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) three times.

-

Combine the organic layers and wash them once with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a pure, crystalline solid.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Esterification of 2,3-Naphthalenedicarboxylic Acid to Dimethyl 2,3-Naphthalenedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dimethyl 2,3-naphthalenedicarboxylate via the esterification of 2,3-naphthalenedicarboxylic acid. This procedure is a fundamental transformation in organic synthesis, often employed in the preparation of precursors for polymers, functional materials, and pharmaceutical intermediates.

Introduction

The esterification of dicarboxylic acids is a crucial reaction in organic chemistry. This compound is a valuable building block in the synthesis of various complex organic molecules. The most common and direct method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1] This method is favored for its operational simplicity and the use of readily available and inexpensive reagents.

The protocol outlined below is based on the principles of Fischer esterification, a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] To drive the equilibrium towards the product, an excess of methanol is used as both a reagent and a solvent.

Experimental Protocols

1. Synthesis of 2,3-Naphthalenedicarboxylic Acid (Starting Material)

A detailed and reliable procedure for the synthesis of 2,3-naphthalenedicarboxylic acid from 2,3-dimethylnaphthalene has been well-established. The process involves the oxidation of 2,3-dimethylnaphthalene using sodium dichromate in an autoclave at elevated temperature and pressure. The product is isolated by acidification of the reaction mixture, followed by filtration and drying. Yields for this oxidation are typically in the range of 87-93%.[2]

2. Esterification of 2,3-Naphthalenedicarboxylic Acid to this compound

This protocol describes the conversion of 2,3-naphthalenedicarboxylic acid to its corresponding dimethyl ester using a sulfuric acid catalyst.

Materials:

-

2,3-Naphthalenedicarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane (or ethyl acetate)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-naphthalenedicarboxylic acid (e.g., 10.0 g, 46.3 mmol).

-

Addition of Reagents: To the flask, add anhydrous methanol (100 mL). Stir the suspension to ensure good mixing.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred suspension. The addition is exothermic and should be done with caution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-